methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate
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Overview
Description
Methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate is a complex organic compound that features a unique combination of functional groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Esterification and Carbonyloxy Formation: The esterification and formation of the carbonyloxy group can be carried out using standard esterification techniques with appropriate alcohols and acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole and pyrroloindole moieties.
Hydrolysis: The ester and carbonyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology and Medicine
In biology and medicine, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .
Mechanism of Action
The mechanism of action of methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules . These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-(chloromethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate
- Methyl 8-(iodomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate
Uniqueness
The uniqueness of methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate lies in its specific combination of functional groups and the presence of the bromomethyl group, which imparts unique reactivity and potential for further functionalization .
Properties
CAS No. |
129953-24-8 |
---|---|
Molecular Formula |
C30H30BrN3O10 |
Molecular Weight |
672.5 g/mol |
IUPAC Name |
methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate |
InChI |
InChI=1S/C30H30BrN3O10/c1-7-8-43-29(38)44-18-11-17-20(21-23(18)33-30(2,26(21)35)28(37)42-6)15(12-31)13-34(17)27(36)16-9-14-10-19(39-3)24(40-4)25(41-5)22(14)32-16/h7,9-11,15,32-33H,1,8,12-13H2,2-6H3 |
InChI Key |
QNVSWMRGNIAQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)OC(=O)OCC=C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC |
Origin of Product |
United States |
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